molecular formula C8H6F3NO B3031747 Benzaldehyde, 4-(trifluoromethyl)-, oxime CAS No. 66046-34-2

Benzaldehyde, 4-(trifluoromethyl)-, oxime

Cat. No. B3031747
Key on ui cas rn: 66046-34-2
M. Wt: 189.13 g/mol
InChI Key: MNDYDYTXPOFXLS-UHFFFAOYSA-N
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Patent
US06376712B2

Procedure details

The second step of the process of the present invention was conducted as follows. At first, a 1-liter autoclave equipped with a mechanical stirrer was charged with 300 g (1.59 mol) of 4-trifluoromethylbenzaldehyde oxime, 460 g of 2-propanol, and 15 g of a catalyst (i.e., a carbon powder (50% wet) carrying thereon 5% palladium), followed by introduction of 40 g of liquid ammonia and then introduction of hydrogen to have a pressure of 1 MPa. Then, the reaction mixture was stirred, while the reaction temperature was maintained at 20° C. and while hydrogen was gradually introduced into the autoclave in a manner to maintain the total pressure at 1 MPa. After conducting the reaction for 4 hr, the reaction was stopped, followed by removing the catalyst by filtration. As a result of analyzing the obtained reaction liquid by gas chromatography, 4-trifluoromethylbenzylamine was formed at a yield of 92.6%.
Quantity
300 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
15 g
Type
catalyst
Reaction Step One
Quantity
460 g
Type
solvent
Reaction Step One
[Compound]
Name
liquid
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:11]=[CH:10][C:6]([CH:7]=[N:8]O)=[CH:5][CH:4]=1.N.[H][H]>[Pd].CC(O)C>[F:1][C:2]([F:12])([F:13])[C:3]1[CH:11]=[CH:10][C:6]([CH2:7][NH2:8])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
FC(C1=CC=C(C=NO)C=C1)(F)F
Name
catalyst
Quantity
15 g
Type
catalyst
Smiles
Name
Quantity
460 g
Type
solvent
Smiles
CC(C)O
Step Two
Name
liquid
Quantity
40 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
Then, the reaction mixture was stirred, while the reaction temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At first, a 1-liter autoclave equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
was gradually introduced into the autoclave in a manner
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the total pressure at 1 MPa
CUSTOM
Type
CUSTOM
Details
the reaction for 4 hr
Duration
4 h
CUSTOM
Type
CUSTOM
Details
by removing the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
As a result
CUSTOM
Type
CUSTOM
Details
the obtained reaction liquid by gas chromatography

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(CN)C=C1)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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